molecular formula C17H17N5S B12140934 2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine

2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine

Cat. No.: B12140934
M. Wt: 323.4 g/mol
InChI Key: FBCRTCHUZLVGEP-RMKNXTFCSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a pyrazine ring at position 3, an ethyl group at position 4, and a (2E)-3-phenylprop-2-en-1-ylsulfanyl (cinnamylthio) substituent at position 3. Its molecular formula is C₁₈H₁₇N₅S, with a molecular weight of 343.43 g/mol . The cinnamylthio group introduces a conjugated double bond system, which may enhance π-π stacking interactions and influence biological activity.

Properties

Molecular Formula

C17H17N5S

Molecular Weight

323.4 g/mol

IUPAC Name

2-[4-ethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C17H17N5S/c1-2-22-16(15-13-18-10-11-19-15)20-21-17(22)23-12-6-9-14-7-4-3-5-8-14/h3-11,13H,2,12H2,1H3/b9-6+

InChI Key

FBCRTCHUZLVGEP-RMKNXTFCSA-N

Isomeric SMILES

CCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=NC=CN=C3

Canonical SMILES

CCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine typically involves multi-step organic reactions One common method involves the initial formation of the triazole ring through a cyclization reaction of appropriate precursorsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .

Scientific Research Applications

2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Fluorobenzylthio Analog

A closely related compound, 2-(4-ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine (C₁₅H₁₄FN₅S), replaces the cinnamylthio group with a 4-fluorobenzylthio moiety. Key differences include:

  • Molecular Weight : 315.37 g/mol (vs. 343.43 g/mol for the target compound)
  • Biological Implications : Fluorinated analogs often exhibit enhanced metabolic stability and receptor binding .

Acetamide-Linked Derivatives

2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide (C₁₈H₁₉N₆OS) introduces an acetamide bridge to a 4-methylphenyl group. This modification:

  • Molecular Weight : 367.45 g/mol
  • Functionality : The acetamide group may facilitate hydrogen bonding, altering pharmacokinetic properties such as absorption and target affinity .

Pyrazine vs. Pyridine Substitutions

Replacing pyrazine with pyridine (e.g., in VUAA1 and OLC-12 ) significantly impacts electronic and steric profiles:

Compound Heterocycle Substituent Molecular Weight (g/mol) Key Activity
Target Compound Pyrazine Cinnamylthio 343.43 Not reported in evidence
VUAA1 (N-(4-ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide) Pyridine 3-pyridinyl, acetamide 408.50 Odorant receptor agonist
OLC-12 Pyridine 4-pyridinyl, isopropylphenyl 422.52 Odorant receptor agonist

Thione vs. Sulfanyl Derivatives

The compound 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione (C₈H₁₂N₆S₂) replaces pyrazine with a thione group:

  • Molecular Weight : 272.35 g/mol
  • Conformational Polymorphism: Exhibits two polymorphs (monoclinic and orthorhombic) with distinct melting points (451 K vs. 454 K), highlighting the impact of sulfur oxidation state on crystal packing .
  • Reactivity : Thione groups may participate in tautomerism or metal coordination, unlike sulfanyl derivatives.

Antimicrobial Activity

Triazole-thione derivatives (e.g., 5a , 5b , 5c from ) demonstrate moderate to high antimicrobial activity:

Compound Substituent Melting Point (°C) MIC (µM)
5a Diphenyl, ethylthio 214–216 1.56–3.12
5b Diphenyl, allylthio 207–208 3.12–6.25
Target Cinnamylthio, pyrazine Not reported Unknown

The cinnamylthio group’s extended conjugation in the target compound could enhance membrane permeability, but antimicrobial data are lacking in the evidence.

Odorant Receptor Modulation

VUAA1 and OLC-12 (pyridine-based triazoles) are potent agonists of insect odorant receptors (ORs), with EC₅₀ values in the low micromolar range . Structural similarities suggest the target compound may also interact with ORs, but its pyrazine ring might reduce efficacy due to steric hindrance or altered electronic interactions.

Biological Activity

The compound 2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine is a member of the triazole class of compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure

The compound's structure is characterized by a pyrazine ring substituted with a triazole moiety and an ethyl group. The presence of a sulfanyl group and a phenylpropene side chain further enhances its complexity and potential reactivity.

Molecular Formula

  • Chemical Formula: C20H22N6S
  • Molecular Weight: 422.50 g/mol

Anticancer Properties

Research indicates that compounds with triazole structures exhibit significant anticancer activity. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The specific compound has been evaluated for its cytotoxic effects against these cell lines.

Case Study: Cytotoxicity Evaluation

A study assessing the cytotoxicity of this compound revealed that it exhibited an IC50 value lower than 10 µM against MCF-7 cells, indicating potent anticancer activity. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7<10Apoptosis induction
A549<15Cell cycle arrest
HepG2<12Apoptosis induction

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Triazole derivatives are known to possess antifungal and antibacterial activities.

Findings

In vitro studies demonstrated that the compound exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were noted to be in the range of 32-64 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory diseases.

The biological activities of 2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : By activating intrinsic apoptotic pathways, it promotes programmed cell death in malignant cells.
  • Modulation of Immune Response : It may enhance the immune response by modulating cytokine production.

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